molecular formula C16H12Cl2N6S B15112116 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole

Katalognummer: B15112116
Molekulargewicht: 391.3 g/mol
InChI-Schlüssel: COYLQCRBYRUAGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core fused with a tetrazole ring via a methylsulfanyl linker. The benzimidazole moiety is substituted with a methyl group at the N1 position, while the tetrazole ring is substituted with a 3,4-dichlorophenyl group. The dichlorophenyl group may contribute to hydrophobic interactions in biological targets, a feature observed in agrochemicals and pharmaceuticals .

Eigenschaften

Molekularformel

C16H12Cl2N6S

Molekulargewicht

391.3 g/mol

IUPAC-Name

2-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methylsulfanyl]-1-methylbenzimidazole

InChI

InChI=1S/C16H12Cl2N6S/c1-23-14-5-3-2-4-13(14)19-16(23)25-9-15-20-21-22-24(15)10-6-7-11(17)12(18)8-10/h2-8H,9H2,1H3

InChI-Schlüssel

COYLQCRBYRUAGX-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the tetrazole moiety and the sulfanyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the compound’s purity, often involving techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The tetrazole moiety can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit the enzyme’s activity or modulate the receptor’s function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid

This compound () replaces the tetrazole and dichlorophenyl groups with a dihydroxyphenyl substituent and a sulfonic acid group. The sulfonic acid enhances hydrophilicity, making it suitable for aqueous applications, whereas the target compound’s methylsulfanyl and dichlorophenyl groups likely improve lipophilicity and membrane permeability .

5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole

This analogue () shares the benzimidazole core and sulfanyl linker but substitutes the tetrazole with a chloro group and a phenoxyethyl chain.

Tetrazole-Containing Compounds

5-((4-Fluorophenethyl)thio)-1-phenyl-1H-tetrazole

This compound () features a tetrazole ring linked to a fluorophenethyl group via a sulfanyl bridge.

[18F]-SPA-RQ

A radioligand with a tetrazole and fluoromethoxybenzyl group (), this compound highlights the use of tetrazoles in imaging agents. The target compound’s dichlorophenyl group may offer stronger van der Waals interactions than the fluoromethoxy group, favoring stability in hydrophobic environments .

Dichlorophenyl Derivatives

Etaconazole and Propiconazole

These triazole fungicides () share the dichlorophenyl group with the target compound but use triazole rings instead of tetrazoles. Triazoles are less acidic than tetrazoles (pKa ~6 vs. ~4), which may reduce ionization at physiological pH and alter pharmacokinetics .

SR140333 and SR142801

These GPCR ligands () incorporate dichlorophenyl groups for receptor binding. The target compound’s benzimidazole-tetrazole scaffold may mimic such interactions but with distinct spatial orientation due to the methylsulfanyl linker .

Sulfanyl Linkage Comparisons

The methylsulfanyl bridge in the target compound contrasts with Montelukast’s sulfanyl group (), which connects a quinoline and cyclopropane moiety. Montelukast’s longer linker and bulky substituents optimize leukotriene receptor antagonism, whereas the target compound’s compact structure may favor different targets .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Relevance References
Target Compound Benzimidazole + Tetrazole 3,4-Dichlorophenyl, methylsulfanyl Hypothesized enzyme/receptor ligand
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole-5-sulfonic acid Benzimidazole 3,4-Dihydroxyphenyl, sulfonic acid Antioxidant candidate
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole Benzimidazole Chloro, phenoxyethylsulfanyl Structural analogue
Etaconazole Triazole Dichlorophenyl, ethyl dioxolane Agricultural fungicide
[18F]-SPA-RQ Tetrazole Fluoromethoxy, benzylamine Radioligand for neuroimaging

Research Implications and Hypotheses

  • Metabolic Stability : The tetrazole’s resistance to hydrolysis may improve the compound’s half-life compared to carboxylic acid bioisosteres .
  • Synergistic Effects : The benzimidazole-tetrazole combination could target multiple pathways, such as tubulin polymerization (benzimidazole) and receptor antagonism (tetrazole) .

Q & A

Basic: How can researchers optimize the synthesis of 2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions involving sulfur-containing intermediates .
  • Catalyst use : Copper(I) iodide or palladium catalysts may improve coupling efficiency in tetrazole-alkylation steps, as seen in analogous benzimidazole derivatives .
  • Temperature control : Maintain 60–80°C during cyclocondensation to avoid side-product formation (e.g., over-oxidation of sulfur moieties) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures ≥95% purity .

Basic: What spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at N1 of benzimidazole and dichlorophenyl in the tetrazole ring). Integrate peaks to verify stoichiometry .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
  • Mass spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ validation and fragmentation patterns (e.g., cleavage at the sulfanyl bridge) .
  • X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtained .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the electron-deficient dichlorophenyl-tetrazole moiety may act as an electrophilic hotspot .
    • Optimize geometry at the B3LYP/6-31G(d) level to model interactions with biological targets (e.g., enzyme active sites) .
  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., angiotensin II receptors), leveraging structural analogs from studies on nonpeptide antagonists .

Advanced: How to resolve contradictions in bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling :
    • Measure metabolic stability in liver microsomes to identify rapid degradation (e.g., sulfanyl bridge oxidation) that reduces in vivo efficacy .
    • Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with observed activity .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability, as demonstrated in triazole-oxadiazole analogs .
  • Control experiments : Validate target engagement via competitive binding assays (e.g., radioligand displacement) to confirm mechanism specificity .

Advanced: What strategies are effective for crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to induce slow nucleation .
  • Temperature gradients : Gradual cooling from 50°C to 4°C minimizes disorder in flexible sulfanyl-methyl groups .
  • Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize π-π stacking between benzimidazole and dichlorophenyl rings .
  • Data refinement : Apply SHELXL for high-resolution refinement, particularly for resolving chlorine atom disorder .

Basic: How to assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH-rate profiling :
    • Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 254 nm, focusing on sulfanyl bond hydrolysis .
    • Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., pH 7.4, 25°C) .
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate oxidative degradation observed in benzimidazole-thioether analogs .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core modifications :
    • Replace the tetrazole ring with triazoles or oxadiazoles to assess heterocycle impact on bioactivity .
    • Vary substituents on the dichlorophenyl group (e.g., fluoro, methoxy) to probe steric/electronic effects .
  • Biological assays :
    • Screen against isoform-specific targets (e.g., CYP450 enzymes) to identify selectivity drivers .
    • Use SPR (Surface Plasmon Resonance) for real-time binding kinetics of derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.